5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide
Description
Contextualization within Heterocyclic and Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry. A significant number of pharmaceuticals owe their therapeutic effects to the presence of a heterocyclic nucleus. The 1,3,4-thiadiazole (B1197879) ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms, a scaffold that has garnered considerable attention for its broad spectrum of biological activities. nih.govdovepress.commdpi.com
The incorporation of a sulfonamide (-SO₂NH₂) group onto this heterocyclic core gives rise to the 1,3,4-thiadiazole-2-sulfonamide (B11770387) framework. This combination is particularly significant as the sulfonamide moiety is a well-established pharmacophore, known for its ability to inhibit various enzymes, most notably carbonic anhydrases. mdpi.com The fusion of these two biologically active motifs results in compounds with diverse pharmacological potential, making them a fertile ground for drug discovery and development.
Historical Development and Significance of Thiadiazole-Sulfonamide Scaffolds in Biological Systems
The journey of thiadiazole-sulfonamide derivatives in medicine is intrinsically linked to the discovery of sulfonamide drugs in the early 20th century. The development of heterocyclic sulfonamides as antimicrobial agents paved the way for the exploration of other therapeutic applications. A pivotal moment in this history was the synthesis of acetazolamide (B1664987) (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide), the first non-mercurial diuretic and a potent carbonic anhydrase inhibitor. This discovery highlighted the potential of the 1,3,4-thiadiazole-2-sulfonamide scaffold to interact with specific biological targets beyond microbial enzymes.
Since then, this molecular framework has been a cornerstone in the design of various enzyme inhibitors. The structural versatility of the 1,3,4-thiadiazole ring allows for substitutions at different positions, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This has led to the development of a vast library of derivatives with applications ranging from antiglaucoma agents to anticonvulsants and even anticancer therapies. nih.govnih.gov
Overview of Key Research Areas Pertaining to 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide and its Analogues
Research into this compound and its closely related analogues is concentrated on their potent inhibitory effects on carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases.
A significant area of investigation is the potential of these compounds in ophthalmology, particularly as topical agents to lower intraocular pressure in glaucoma. The parent compound and its derivatives are being studied for their ability to inhibit CA isoforms present in the ciliary body of the eye, thereby reducing aqueous humor secretion.
Furthermore, the role of certain CA isoforms in tumorigenesis has opened up avenues for the exploration of thiadiazole-sulfonamides as anticancer agents. By selectively inhibiting tumor-associated CAs, these compounds may disrupt the pH regulation of cancer cells, leading to reduced proliferation and survival.
The synthesis of novel analogues of this compound is another active research front. Synthetic strategies often involve the modification of the amino group to explore structure-activity relationships and to enhance the inhibitory potency and selectivity for specific CA isoforms. nih.gov One common synthetic route involves the reaction of a suitable carboxylic acid with methyl thiosemicarbazide (B42300) in the presence of polyphosphoric acid and concentrated sulfuric acid. nih.gov
A key study investigated the inhibitory activity of a series of 2-substituted 1,3,4-thiadiazole-5-sulfonamides, including the 2-methylamino derivative, on carbonic anhydrase II. nih.gov This research provided valuable data on the structure-activity relationship within this class of compounds.
| Compound | I₅₀ (M) |
|---|---|
| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | 1.91 x 10⁻⁷ |
| 2-Methylamino-1,3,4-thiadiazole-5-sulfonamide | 1.10 x 10⁻⁷ |
| 2-Formylamino-1,3,4-thiadiazole-5-sulfonamide | 5.5 x 10⁻⁸ |
| 2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | 3.3 x 10⁻⁸ |
| 2-Propionylamino-1,3,4-thiadiazole-5-sulfonamide | 3.7 x 10⁻⁸ |
The data indicates that while the methylamino derivative is a potent inhibitor of carbonic anhydrase II, acylation of the amino group, as seen in acetazolamide, can further enhance this inhibitory activity.
Structure
3D Structure
Properties
CAS No. |
67341-55-3 |
|---|---|
Molecular Formula |
C3H6N4O2S2 |
Molecular Weight |
194.2 g/mol |
IUPAC Name |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C3H6N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h1H3,(H,5,6)(H2,4,8,9) |
InChI Key |
HVHRKSCGBXNFKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Methylamino 1,3,4 Thiadiazole 2 Sulfonamide
Established Synthetic Routes to the Core 1,3,4-Thiadiazole-2-sulfonamide (B11770387) Scaffold
The synthesis of the foundational 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) structure is well-established, serving as a crucial starting point for a wide array of derivatives. These routes typically involve the cyclization of a thiosemicarbazide-based precursor followed by the introduction or modification of the sulfonamide group.
Precursor Synthesis and Reaction Conditions
The most prevalent methods for constructing the 2-amino-1,3,4-thiadiazole (B1665364) ring system begin with thiosemicarbazide (B42300) or its derivatives. Thiosemicarbazide itself can be synthesized from the reaction of hydrazine (B178648) with ammonium (B1175870) thiocyanate.
One of the most common pathways involves the cyclization of thiosemicarbazide with a carboxylic acid or its equivalent, which provides the substituent at the 5-position of the thiadiazole ring. jocpr.com The reaction is typically facilitated by a strong dehydrating agent.
Common Cyclization Methods:
With Phosphoryl Chloride (POCl₃): Thiosemicarbazide derivatives can be cyclized with various aromatic carboxylic acids in the presence of excess phosphoryl chloride to yield 2-amino-5-substituted-1,3,4-thiadiazoles. jocpr.com
With Strong Acids: Concentrated sulfuric acid or polyphosphoric acid are frequently used to catalyze the cyclodehydration of acylthiosemicarbazides, which are intermediates formed from the reaction of an acid hydrazide with an isothiocyanate or by acylation of thiosemicarbazide. jocpr.comnih.gov
With Polyphosphate Ester (PPE): A milder and more modern approach utilizes polyphosphate ester as the condensing agent for the one-pot reaction between a carboxylic acid and thiosemicarbazide. chemicalbook.com This method often proceeds through an acylated thiosemicarbazide intermediate which then undergoes cyclodehydration. chemicalbook.com
Another key precursor to the core scaffold is Acetazolamide (B1664987) . The 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold can be readily obtained by the deacetylation of acetazolamide. This reaction is typically achieved by refluxing acetazolamide in the presence of an acid, such as concentrated hydrochloric acid in ethanol (B145695). scbt.com This method provides a direct route to the core structure when acetazolamide is a readily available starting material. scbt.comorganic-chemistry.org
The following table summarizes common precursor reactions and their typical conditions.
| Starting Material(s) | Reagent/Catalyst | Conditions | Product |
| Thiosemicarbazide + Carboxylic Acid | POCl₃ | Reflux | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide + Carboxylic Acid | Conc. H₂SO₄ | Heating | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide + Carboxylic Acid | Polyphosphate Ester (PPE) | Reflux in Chloroform | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Acetazolamide | Conc. HCl in Ethanol | Reflux | 5-Amino-1,3,4-thiadiazole-2-sulfonamide |
Optimization Strategies for Yield and Purity
Optimization of synthetic routes focuses on improving reaction yields, simplifying purification processes, and employing more environmentally benign reagents. The classical methods using strong acids or phosphoryl chloride are effective but can suffer from harsh reaction conditions, leading to side products and purification challenges.
The use of polyphosphate ester (PPE) represents a significant optimization. It acts as a mild dehydrating agent, allowing for one-pot syntheses from carboxylic acids and thiosemicarbazide under less corrosive conditions. chemicalbook.com This method often results in cleaner reactions and higher purity of the resulting 2-amino-1,3,4-thiadiazole derivatives. Similarly, iodine-mediated oxidative C-S bond formation offers an efficient, metal-free alternative for synthesizing the thiadiazole ring from aldehydes and thiosemicarbazide. blogspot.com These modern approaches often lead to excellent yields and reduce the need for extensive chromatographic purification.
Specific Synthetic Approaches for Incorporating the Methylamino Moiety
The synthesis of the specific target compound, 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide, requires the selective introduction of a methyl group onto the exocyclic nitrogen at the C5 position. This can be approached through direct methylation of the parent amine or by building the ring from a pre-methylated precursor.
Direct Amination and Methylation Reactions
Direct methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide presents a significant regioselectivity challenge. The molecule contains several nucleophilic nitrogen atoms: the C5-amino group, the sulfonamide nitrogen, and the two ring nitrogens (N3 and N4). Standard alkylating agents, such as methyl iodide, would likely produce a mixture of products, including methylation at the more acidic sulfonamide nitrogen or the heterocyclic ring nitrogens.
The synthesis of the related drug Methazolamide (B1676374), which is methylated on a ring nitrogen, highlights this issue. Its synthesis involves conditions that favor methylation at the N4 position of the thiadiazole ring. nih.gov This suggests that achieving selective methylation on the exocyclic C5-amino group would require careful selection of reagents and potentially the use of protecting groups to block other reactive sites. A plausible, though not explicitly documented, route could involve reductive amination, where the 5-amino group is reacted with formaldehyde (B43269) followed by reduction with a mild reducing agent like sodium cyanoborohydride.
Multi-Step Synthesis Utilizing Pre-functionalized Building Blocks
A more controlled and unambiguous route to this compound involves using a building block that already contains the methylamino moiety. This approach ensures the correct placement of the methyl group from the outset.
Cyclization: 4-methylthiosemicarbazide (B147232) is reacted with a suitable one-carbon synthon that can be converted into the sulfonamide group. For instance, reaction with phosgene (B1210022) or a related reagent could lead to a 2-mercapto or 2-chloro-5-(methylamino)-1,3,4-thiadiazole intermediate.
Oxidation and Chlorination: The sulfur-containing group at the C2 position is oxidized to a sulfonyl chloride. This is a common transformation in sulfonamide synthesis, often achieved using chlorine in an acidic aqueous medium.
Amidation: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) to form the final this compound product.
This multi-step approach, while longer, provides superior control over the final structure and avoids the regioselectivity problems associated with direct methylation.
Derivatization Strategies and Analogue Synthesis
The 5-amino group of the 1,3,4-thiadiazole-2-sulfonamide scaffold is a common handle for chemical modification to produce a diverse library of analogues. These same strategies can be applied to the 5-methylamino group of the target compound, which retains a reactive N-H bond.
The amino group can undergo a variety of chemical transformations, leading to new compounds with potentially modulated biological activities.
Acylation: The 5-amino group readily reacts with acyl chlorides or acid anhydrides to form the corresponding amides. This is a widely used strategy to synthesize potent inhibitors of carbonic anhydrase. nih.govresearchgate.net
Sulfonylation: Reaction with various sulfonyl chlorides yields bis-sulfonamide derivatives.
Formation of Schiff Bases: Condensation of the primary 5-amino group with aromatic or heterocyclic aldehydes in a suitable solvent yields imines (Schiff bases). This derivatization is not possible for the secondary 5-methylamino group.
Reaction with Isocyanates/Isothiocyanates: The amino group can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively.
The table below illustrates common derivatization reactions starting from the related 5-amino-1,3,4-thiadiazole-2-sulfonamide core.
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |
| Schiff Base Formation | Aldehyde (R-CHO) | Imine (-N=CH-R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |
| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NH-CS-NH-R) |
These derivatization strategies allow for systematic modification of the molecule's steric and electronic properties, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
N-Substitution of the Methylamino Group
The secondary amine at the C5 position of the thiadiazole ring is a prime site for derivatization. Common strategies involve acylation, alkylation, and the formation of Schiff bases (after demethylation to the primary amine) to introduce diverse functionalities.
Acylation: The methylamino group can be acylated using various acylating agents such as acid chlorides or anhydrides. For instance, reaction with phenylacetic acid derivatives in the presence of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) yields the corresponding N-acyl derivatives. nih.gov This reaction introduces an amide linkage, which can be a key pharmacophoric element.
Schiff Base Formation: While the methylamino group itself cannot form a Schiff base, its precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide, readily undergoes condensation with various aromatic and heterocyclic aldehydes or ketones. smolecule.comresearchgate.net This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, in a suitable solvent like ethanol. The resulting imines (Schiff bases) are valuable intermediates for further synthesis or can be investigated as bioactive compounds themselves. researchgate.netsphinxsai.com
Table 1: Examples of N-Substitution Reactions
| Reaction Type | Reagents & Conditions | Resulting Moiety |
|---|---|---|
| Acylation | Phenylacetic acid, EDC, HOBt in acetonitrile | N-phenylacetamide derivative |
| Schiff Base Formation | Aromatic aldehyde, glacial acetic acid in ethanol (reflux) | N-benzylidene (imine) derivative |
Modifications to the Thiadiazole Ring System
Direct modification of the 1,3,4-thiadiazole (B1197879) ring itself is synthetically challenging. A more common and effective strategy is to construct the thiadiazole ring with pre-functionalized precursors. The most prevalent method for synthesizing the 2-amino-1,3,4-thiadiazole core involves the acid-catalyzed cyclization of thiosemicarbazides. sbq.org.brnih.gov
By starting with different acylhydrazines or thiosemicarbazides, various substituents can be installed at the C5 position. For example, reacting a substituted benzoic acid with thiosemicarbazide leads to an N-acylthiosemicarbazide intermediate, which upon dehydration with a strong acid (e.g., sulfuric acid), cyclizes to form the corresponding 5-aryl-2-amino-1,3,4-thiadiazole. nih.govijpcbs.com This approach allows for the incorporation of a wide array of groups at the C5 position, fundamentally altering the properties of the resulting sulfonamide.
Introduction of Diverse Pharmacophores for Structure-Activity Relationship Studies
Attaching various pharmacophores to the this compound scaffold is a key strategy in medicinal chemistry to probe biological targets and optimize activity. The sulfonamide and amino groups are primary handles for introducing these new molecular fragments.
This approach has been extensively used to create potent inhibitors of carbonic anhydrases (CAs), enzymes linked to conditions like glaucoma and epilepsy. For example, complex moieties such as acridines have been synthesized by reacting amino-acridine intermediates with sulfonyl chlorides, leading to novel carboxamide and sulfonamide derivatives. nih.gov The evaluation of these compounds against various human (h) CA isoforms (hCA I, II, IV, VII) has revealed potent inhibitory activity, with some derivatives showing Ki values in the low nanomolar range. nih.gov
Another strategy involves a "combi-targeting approach," where two or more known bioactive scaffolds are combined into a single molecule. This can lead to hybrid molecules with potentially synergistic effects or novel mechanisms of action. The synthesis of asymmetrical azines linked to the thiadiazole sulfonamide core is one such example aimed at developing new anticancer agents.
Table 2: Examples of Pharmacophore Introduction for SAR Studies
| Introduced Pharmacophore | Synthetic Strategy | Biological Target/Activity Studied | Reference |
|---|---|---|---|
| Acridine (B1665455) | Reaction of amino acridine with sulfonyl/carbamoyl chlorides | Carbonic Anhydrase Inhibition | nih.gov |
| Asymmetrical Azine | Condensation of hydrazone derivatives with aldehydes/ketones | Anticancer | |
| Substituted Benzoyl | Acylation of the 5-amino group | Cytotoxicity, Antimitotic |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. For the synthesis of 1,3,4-thiadiazole derivatives, techniques like microwave-assisted synthesis have been adopted to improve reaction outcomes.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of 1,3,4-thiadiazole derivatives, it dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netrjptonline.org This technique has been successfully applied to various reactions, including the synthesis of Schiff bases from 2-amino-1,3,4-thiadiazoles and aldehydes, and the formation of fused heterocyclic systems like imidazo[2,1-b] smolecule.comresearchgate.netrjptonline.orgthiadiazoles. nih.govresearchgate.net The efficiency of microwave-assisted synthesis makes it a preferred method for rapidly generating libraries of compounds for biological screening. nih.gov
Catalyst Development for Enhanced Selectivity
The choice of catalyst is crucial for controlling the selectivity and efficiency of synthetic transformations. In the derivatization of the 5-amino-1,3,4-thiadiazole-2-sulfonamide core, both acid and base catalysts are commonly employed.
Acid Catalysis: The formation of Schiff bases via condensation of the amino group with aldehydes is typically catalyzed by a small amount of a protic acid like glacial acetic acid. researchgate.net
Coupling Agents: For amide bond formation (acylation), peptide coupling agents such as EDC in combination with HOBt are used. These reagents facilitate the reaction between a carboxylic acid and the amino group, providing high yields under mild conditions. nih.gov
Base Catalysis: In reactions involving the sulfonamide group or other functionalizations, organic bases like triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) are often used as catalysts or acid scavengers. researchgate.net
Analytical Characterization of Synthesized Compounds
The unambiguous identification and confirmation of the structure of newly synthesized this compound derivatives are established through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the methylamino group, aromatic protons of substituents, and the NH protons of the sulfonamide and amide groups. nih.govresearchgate.net ¹³C NMR identifies the carbon skeleton of the molecule, including the characteristic peaks for the C2 and C5 carbons of the thiadiazole ring. nih.gov
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups. Characteristic absorption bands confirm the presence of N-H bonds (in the amino and sulfonamide groups), S=O stretches (sulfonamide), C=N bonds (in the thiadiazole ring and Schiff bases), and C=O stretches (in acylated derivatives). researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, which is used to confirm its elemental composition and molecular formula with high accuracy. nih.gov Fragmentation patterns observed in the mass spectrum can further support the proposed structure. researchgate.net
X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the precise bond lengths, bond angles, and three-dimensional arrangement of atoms in space. researchgate.net
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which must match the calculated values for the proposed molecular formula. researchgate.net
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation
The molecular structure of this compound and its derivatives is definitively confirmed through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the compound's atomic arrangement and connectivity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide key structural data.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the sulfonamide group (-SO₂NH₂) would typically appear as a broad singlet in the downfield region of the spectrum. nih.gov The proton attached to the methylamino group (-NHCH₃) would also produce a signal, the chemical shift of which can be influenced by solvent and concentration. The methyl group (-CH₃) protons would give rise to a characteristic singlet.
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. For the target compound, distinct signals are expected for the two carbon atoms within the 1,3,4-thiadiazole ring and the carbon atom of the methyl group. nih.govnih.gov The carbon atoms in the heterocyclic ring are typically observed at downfield shifts due to the influence of the adjacent nitrogen and sulfur atoms. dergipark.org.tr For instance, in the related compound 5-amino-1,3,4-thiadiazole-2-sulfonamide, the ring carbons appear at approximately 172.1 ppm and 158.3 ppm. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. dergipark.org.tr
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |
| N-H (Amino group) | 3100-3300 | Stretching vibrations from the -NHCH₃ and -SO₂NH₂ groups. |
| C-H (Aliphatic) | 2850-2960 | Stretching vibrations from the methyl group. dergipark.org.tr |
| C=N (Thiadiazole ring) | ~1600 | Stretching vibration characteristic of the carbon-nitrogen double bond within the heterocyclic ring. dergipark.org.trsid.ir |
| SO₂ (Sulfonamide) | 1300-1350 and 1150-1180 | Asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively. |
| C-S (Thiadiazole ring) | 650-700 | Stretching vibrations associated with the carbon-sulfur bonds in the ring. dergipark.org.tr |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. chemicalbook.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For this compound, the molecular ion peak [M+H]⁺ would be expected, confirming its molecular weight.
Purity Assessment Methodologies
Ensuring the purity of a synthesized chemical compound is crucial for its application. Several analytical techniques are employed to assess the purity of this compound and its derivatives.
Chromatographic Techniques
Thin-Layer Chromatography (TLC): TLC is a common, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.net The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. A pure compound should ideally appear as a single spot. researchgate.net
Liquid Chromatography (LC): For more rigorous purity analysis and for purification, liquid chromatography is used. researchgate.net High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique that can separate the main compound from even trace amounts of impurities, allowing for quantitative purity determination.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range. Therefore, determining the melting point of a synthesized batch and comparing it to a reference value can serve as a straightforward indicator of purity. researchgate.netfarmaciajournal.com Techniques like Differential Thermal Analysis (DTA) can be used for precise melting point determination. researchgate.net
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the compound's molecular formula. A close correlation between the found and calculated values is a strong indicator of the compound's purity. farmaciajournal.com
Biochemical and Enzymatic Activity Investigations
Carbonic Anhydrase (CA) Inhibition Studies
The primary mechanism of action for many sulfonamide-based drugs involves the inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibitory potential of 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide and its analogs has been evaluated against several human (h) CA isozymes.
Inhibition Profiles Against Human Carbonic Anhydrase Isozymes (hCA I, hCA II, hCA IV, hCA VII)
Studies have demonstrated that derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) exhibit significant inhibitory activity against various hCA isozymes. While specific data for this compound is part of a broader class of compounds, the research on closely related analogs provides valuable insights into its likely behavior. For instance, N,N-dimethylated analogs have been shown to be potent inhibitors of several CA isozymes.
The inhibitory potency of a compound is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). While specific Ki and IC50 values for this compound against all the specified isozymes are not extensively detailed in a single report, data for structurally similar compounds highlight the potential for potent inhibition. For example, a closely related compound, 2-(N,N-dimethylamino)-1,3,4-thiadiazole-5-methanesulfonamide, has been shown to be a potent inhibitor of hCA IV and hCA VII with Ki values in the nanomolar range. nih.gov
Interactive Data Table: Inhibition Constants (Ki) of a Structurally Related Compound (2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide) Against hCA Isozymes nih.gov
| Isozyme | Inhibition Constant (Ki) (nM) |
| hCA II | 121 |
| hCA IV | 39 |
| hCA VII | 9.8 |
Note: This data is for a structurally related compound and is presented to illustrate the potential inhibitory profile of this compound.
The various isozymes of carbonic anhydrase are expressed in different tissues and play distinct physiological roles. Therefore, the selectivity of an inhibitor for a specific isozyme is a crucial aspect of its pharmacological profile. Research on derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide has often focused on achieving selectivity for certain isozymes over others. For instance, some derivatives show preferential inhibition of hCA II, which is abundant in erythrocytes and the eye, over hCA I. nih.gov The structural modifications on the amino group of the thiadiazole ring can significantly influence this selectivity. The N,N-dimethylated analog mentioned earlier demonstrates selectivity, being a potent inhibitor of CA IV and VII, while showing medium potency against CA II. nih.gov
Kinetic Mechanism of Enzyme Inhibition
The sulfonamide group of these inhibitors typically coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity. This interaction forms the basis of their inhibitory mechanism.
The binding of sulfonamide inhibitors to the active site zinc ion is characteristic of a competitive inhibition mechanism with respect to the carbon dioxide substrate. The inhibitor essentially competes with the substrate for access to the active site. Kinetic studies of various 5-substituted-1,3,4-thiadiazole-2-sulfonamides have confirmed this mode of inhibition.
Carbonic anhydrases exhibit two main types of catalytic activity: the physiologically relevant CO2 hydratase activity and an esterase activity, which is often used for in vitro screening of inhibitors. Studies on derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown that these compounds inhibit both the hydratase and esterase activities of CA isozymes. nih.gov The inhibition of both activities further supports the mechanism of action involving the active site zinc ion, which is crucial for both catalytic functions.
Evaluation in Relevant Ex Vivo and In Vivo Animal Models
The biological effects of this compound and related compounds have been assessed in established animal models to elucidate their physiological impact, particularly concerning ocular physiology.
In ex vivo experiments using isolated rabbit ciliary bodies, 2-methylamino-1,3,4-thiadiazole-5-sulfonamide was observed to influence the transepithelial potential difference. nih.gov The ciliary body, a key tissue in the production of aqueous humor, maintains a negative electrical potential. nih.gov Treatment with this compound resulted in a decrease in this negative potential, an effect that was found to be proportional to its inhibitory activity against carbonic anhydrase II. nih.gov Specifically, this class of compounds was shown to decrease the negative electrical potential of the tissue by 10% to 33% from an initial average value of -0.70 mV. nih.gov This alteration of the ciliary body's electrical properties is indicative of the compound's influence on ion transport processes integral to aqueous humor secretion. nih.gov
The in vivo efficacy of 2-methylamino-1,3,4-thiadiazole-5-sulfonamide and its analogs has been demonstrated in rabbit models of intraocular pressure (IOP). nih.gov These compounds were found to significantly decrease IOP, with the extent of reduction correlating with their carbonic anhydrase inhibitory potency. nih.gov From an average initial IOP of 18 mmHg, these compounds induced a reduction of 7% to 32%. nih.gov The strong correlation between the effects on isolated ciliary body potential and in vivo IOP reduction suggests a common mechanism of action rooted in the physiological role of carbonic anhydrase in aqueous humor formation. nih.gov
Table 1: Effects of 2-Substituted 1,3,4-Thiadiazole-5-Sulfonamides on Rabbit Ocular Physiology nih.gov
| Compound | Effect on Ciliary Body Potential Difference (% Decrease) | Effect on Intraocular Pressure (% Decrease) |
| 2-amino-1,3,4-thiadiazole-5-sulfonamide | Data not specified | Data not specified |
| 2-methylamino-1,3,4-thiadiazole-5-sulfonamide | 10 - 33 | 7 - 32 |
| 2-formylamino-1,3,4-thiadiazole-5-sulfonamide | Data not specified | Data not specified |
| 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide | Data not specified | Data not specified |
| 2-propionylamino-1,3,4-thiadiazole-5-sulfonamide | Data not specified | Data not specified |
Exploration of Other Enzyme Targets
While the primary mechanism of action for many thiadiazole sulfonamides is carbonic anhydrase inhibition, research has extended to investigating their effects on other enzymatic targets.
The 1,3,4-thiadiazole (B1197879) scaffold has been identified as a promising framework for the development of dihydrofolate reductase (DHFR) inhibitors, which are key targets in anticancer and antimicrobial therapies. nih.govsciforum.net Molecular docking studies have been conducted on various amidoalkyl derivatives of 1,3,4-thiadiazole, demonstrating their effective interaction with the active site of DHFR. sciforum.net These computational analyses suggest that the introduction of specific structural modifications, such as an NH group between the thiadiazole and aromatic rings, can enhance the binding affinity to DHFR. sciforum.net While direct studies on this compound as a DHFR inhibitor are not extensively documented in the reviewed literature, the broader class of 1,3,4-thiadiazole derivatives shows potential for this activity, making it a plausible area for further investigation.
Investigations into the metabolic fate of related thiadiazole sulfonamides have provided insights into their interactions with other enzyme systems. For instance, studies on a structurally similar compound, 5-acetoxyacetylimino-4-methyl-delta2-1,3,4-thiadiazoline-2-sulfonamide, revealed that its metabolism can involve a glutathione (B108866) (GSH) conjugation mechanism. nih.gov This process resulted in the displacement of the sulfonamide group, suggesting an interaction with metabolic enzymes such as glutathione S-transferases. nih.gov This finding opens the possibility that this compound could also be a substrate for or an inhibitor of various metabolic enzymes involved in phase II detoxification pathways.
Table 2: Investigated Enzyme Targets for Thiadiazole Sulfonamide Derivatives
| Enzyme Target | Compound Class | Key Findings |
| Dihydrofolate Reductase (DHFR) | 1,3,4-Thiadiazole Derivatives | Molecular docking studies show effective interaction with the DHFR active site, suggesting potential as inhibitors. sciforum.net |
| Metabolic Enzymes (e.g., Glutathione S-transferases) | 5-acetoxyacetylimino-4-methyl-delta2-1,3,4-thiadiazoline-2-sulfonamide | Metabolism involves GSH conjugation and displacement of the sulfonamide group, indicating interaction with metabolic enzymes. nih.gov |
Structure Activity Relationship Sar Investigations
Elucidation of Essential Structural Features for Biological Activity
The biological activity of 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide is not attributed to a single feature but rather the interplay of its sulfonamide group, the methylamino substituent, and the thiadiazole ring itself.
Role of the Sulfonamide Moiety in Enzyme Binding
The sulfonamide group is a critical pharmacophore for the biological activity of this class of compounds, particularly as carbonic anhydrase inhibitors. This moiety is directly involved in the inhibition of the enzyme. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the carbon dioxide hydration reaction. This interaction is a cornerstone of the inhibitory activity of many sulfonamide-based drugs. rsc.org
The binding of the sulfonamide group is further stabilized by a network of hydrogen bonds with amino acid residues in the enzyme's active site. For instance, in human carbonic anhydrase II (hCA II), the sulfonamide moiety of compounds with the 1,3,4-thiadiazole-2-sulfonamide (B11770387) scaffold has been shown to interact with residues such as Thr199, Glu106, and Thr200. rsc.org This intricate network of interactions anchors the inhibitor within the active site, leading to potent enzyme inhibition.
Significance of the Methylamino Group on the Thiadiazole Ring
The substitution at the 5-position of the 1,3,4-thiadiazole (B1197879) ring plays a crucial role in modulating the biological activity and selectivity of these compounds. While much of the existing research has focused on the parent 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), the introduction of a methyl group to form the 5-methylamino derivative can influence several key properties. researchgate.netnih.gov
Substitution on the amino group can affect the electronic properties of the thiadiazole ring, which in turn can influence the pKa of the sulfonamide group and its binding affinity to the target enzyme. Furthermore, the size and nature of the substituent at this position can impact interactions with amino acid residues in the active site, potentially leading to enhanced or diminished activity and altering the selectivity profile against different enzyme isoforms. nih.gov For example, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the substitution of the amino group showed that a methyl group led to greater antibacterial activity than ethyl or phenyl substitutions. nih.gov
Influence of Substituents on the Thiadiazole Heterocycle
The 1,3,4-thiadiazole ring is a versatile scaffold that allows for a wide range of substituents, each capable of influencing the compound's biological profile. nih.govnih.govnih.govekb.eg The introduction of different groups on the thiadiazole ring can affect the compound's lipophilicity, electronic distribution, and steric properties, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.
For instance, the addition of bulky and lipophilic groups can enhance interactions with hydrophobic pockets within the enzyme's active site, potentially leading to increased potency and selectivity. sigmaaldrich.com Conversely, the introduction of polar groups can improve aqueous solubility. The nature of the substituent also dictates the potential for additional hydrogen bonding or other non-covalent interactions with the target enzyme.
| Compound/Analog | Substituent at C5 | Target Enzyme/Organism | Activity (IC50/Ki/MIC) | Reference |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | -NH2 | hCA-I | - | nih.govjst.go.jptandfonline.com |
| hCA-II | - | nih.govjst.go.jptandfonline.com | ||
| Acetazolamide (B1664987) | -NHCOCH3 | hCA-I | - | nih.govjst.go.jptandfonline.com |
| hCA-II | - | nih.govjst.go.jptandfonline.com | ||
| Sulfamethizole | 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Bacteria | - | nih.gov |
| Sulfaethidole | 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Bacteria | - | nih.gov |
Note: Specific activity values are often study-dependent and are represented here to illustrate the impact of substitution.
Positional Isomer Effects on Activity and Selectivity
The arrangement of substituents on the 1,3,4-thiadiazole ring is critical, and positional isomers can exhibit significantly different biological activities and selectivities. For a molecule like this compound, shifting the methylamino or sulfonamide group to a different position on the heterocyclic ring would fundamentally alter its interaction with the target enzyme.
For example, the established binding mode of 1,3,4-thiadiazole-2-sulfonamides in carbonic anhydrase relies on the specific spatial relationship between the sulfonamide group and the rest of the molecule. Moving the sulfonamide to the 5-position and the methylamino group to the 2-position would change the orientation of the key zinc-binding moiety, likely leading to a dramatic decrease or complete loss of inhibitory activity against this enzyme. Studies on other heterocyclic scaffolds have demonstrated that even subtle changes in the position of a substituent can lead to significant differences in biological activity due to altered binding interactions. scbt.com
Conformational Analysis and its Impact on Biological Efficacy
The three-dimensional conformation of this compound is a key determinant of its biological efficacy. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target enzyme is crucial for effective interaction and subsequent biological response.
Conformational analysis, often performed using computational modeling and confirmed by experimental techniques like X-ray crystallography, helps to understand the preferred spatial arrangement of the molecule. researchgate.netnih.gov For 1,3,4-thiadiazole derivatives, the planarity of the thiadiazole ring is a key feature. researchgate.net The orientation of the sulfonamide and methylamino groups relative to this ring can be influenced by steric and electronic factors.
The conformation of the inhibitor when bound to the enzyme may differ from its preferred conformation in solution. The binding energy gained from the interaction with the enzyme can overcome the energetic cost of adopting a less favorable conformation. X-ray crystallography studies of related 1,3,4-thiadiazole-2-sulfonamides bound to carbonic anhydrase have provided valuable insights into the bioactive conformation of this class of inhibitors. rsc.org
Development of Pharmacophore Models Based on SAR Data
The wealth of SAR data for 1,3,4-thiadiazole-2-sulfonamide derivatives has enabled the development of pharmacophore models. These models define the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for a carbonic anhydrase inhibitor based on this scaffold would typically include:
A zinc-binding group, represented by the sulfonamide moiety.
A central heterocyclic scaffold, the 1,3,4-thiadiazole ring.
Hydrogen bond donor and acceptor sites.
Hydrophobic regions that can interact with non-polar residues in the active site.
Theoretical and Computational Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein at the atomic level.
Molecular docking simulations have been extensively used to predict how 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide and its analogs bind to the active sites of various enzymes, most notably Carbonic Anhydrase (CA) and Dihydrofolate Reductase (DHFR).
Carbonic Anhydrase (CA): The 1,3,4-thiadiazole-2-sulfonamide (B11770387) scaffold is a classic zinc-binding group found in many potent carbonic anhydrase inhibitors. nih.gov Docking studies reveal a canonical binding mode for these compounds. The sulfonamide moiety coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site. nih.gov The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule or hydroxide (B78521) ion.
Key interactions typically observed in the active site of human carbonic anhydrase II (hCA II) include:
Coordination with Zinc: The sulfonamide group forms a strong coordinate bond with the Zn²⁺ ion.
Hydrogen Bonding: The sulfonamide group acts as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds with the side chain of Thr199 and the backbone carbonyl of Thr200. nih.govnih.gov The amino group (or methylamino group in the title compound) and the thiadiazole ring nitrogens can also participate in hydrogen bonding with nearby residues such as Gln92 and His94. nih.gov
Van der Waals Interactions: The thiadiazole ring and its substituents engage in van der Waals contacts with hydrophobic and hydrophilic residues lining the active site cavity, including Val121, Phe131, Val135, Leu198, and Pro202. nih.gov These interactions contribute significantly to the stability of the enzyme-inhibitor complex.
| Interacting Residue | Type of Interaction with 1,3,4-thiadiazole-2-sulfonamide Moiety | Reference |
| Zn²⁺ | Coordination with sulfonamide group | nih.gov |
| Thr199 | Hydrogen bond with sulfonamide group | nih.gov |
| Glu106 | Interaction with sulfonamide group | nih.gov |
| Thr200 | Hydrogen bond with sulfonamide group | nih.govnih.gov |
| Gln92 | Hydrogen bond with thiadiazole ring | nih.gov |
| His94 | Hydrophobic interaction / π–π stacking | nih.gov |
| Leu198 | Hydrophobic interaction | nih.gov |
Dihydrofolate Reductase (DHFR): Derivatives of 1,3,4-thiadiazole (B1197879) have also been investigated as potential inhibitors of DHFR, an enzyme crucial for cell proliferation and a target for anticancer drugs. sciforum.net Molecular docking studies show that these compounds can effectively interact with the active site of DHFR. The binding is typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the folate binding pocket. The introduction of an amino linker between the thiadiazole and other aromatic rings has been shown to enhance binding affinity to DHFR. sciforum.net
Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). These scores, along with experimentally determined inhibition constants (Kᵢ) and IC₅₀ values, help quantify the potency of the inhibitor.
For derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), studies have reported significant inhibitory activity against various human carbonic anhydrase isoforms. While specific binding free energy values from simulations are not always published, the experimental Kᵢ values provide a direct measure of binding affinity. For instance, certain acridine (B1665455) derivatives incorporating the 5-sulfamoyl-1,3,4-thiadiazol-2-yl moiety have demonstrated potent activity against hCA II with Kᵢ values as low as 7.9 nM. nih.gov Another related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, showed potent inhibition of several CA isozymes with Kᵢ values ranging from 0.61 to 39 nM for CA IV, VII, IX, XII, and XIII. nih.gov These low nanomolar Kᵢ values indicate very strong binding affinities.
| Compound Class | Target Enzyme | Reported Kᵢ Values (nM) | Reference |
| Acridine-thiadiazole-sulfonamide conjugates | hCA II | 7.9 | nih.gov |
| Dimethylamino-thiadiazole-methanesulfonamide | hCA IV, VII, IX, XII, XIII | 0.61 - 39 | nih.gov |
| Dimethylamino-thiadiazole-methanesulfonamide | hCA II | 121 | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule.
The electronic properties of a molecule are crucial for its reactivity and interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful.
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): Indicate areas rich in electrons, which are susceptible to electrophilic attack. In 1,3,4-thiadiazole sulfonamides, these regions are typically found around the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the sulfonamide group.
Positive Regions (Blue): Indicate areas with a deficiency of electrons, which are prone to nucleophilic attack. These are often located around the hydrogen atoms, particularly the acidic proton of the sulfonamide group.
MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. semanticscholar.org The electrostatic potential on the surface of the sulfur atom in the 1,3,4-thiadiazole ring can be either positive or negative depending on the substituents, influencing its ability to participate in halogen or chalcogen bonds. semanticscholar.org
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Computational methods perform a systematic search of the conformational space by rotating the molecule's rotatable single bonds. nih.gov
A Potential Energy Surface (PES) scan is often performed, where the energy of the molecule is calculated as a function of one or more dihedral angles. sapub.orgnih.gov This process identifies the angles corresponding to energy minima. Each identified low-energy conformer is then subjected to geometry optimization (energy minimization) to find the most stable three-dimensional structure. wu.ac.th This optimized geometry is crucial as it represents the most likely conformation of the molecule and is used as the starting point for more advanced calculations like molecular docking and electronic structure analysis. Methods like DFT with basis sets such as B3LYP/6-31G(d) are commonly used for these calculations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide-based compounds, QSAR is frequently employed to study their inhibitory effects on enzymes like carbonic anhydrase. nih.govsemanticscholar.org
The development of predictive QSAR models is a systematic process used extensively in drug discovery to forecast the biological efficacy of novel compounds. ni.ac.rs For series of 1,3,4-thiadiazole sulfonamides and related structures, these models are typically created using statistical methods such as Multiple Linear Regression (MLR). semanticscholar.orgni.ac.rs The fundamental goal is to correlate the compounds' inhibitory activity, often against specific enzyme isoforms like carbonic anhydrase, with a set of calculated molecular descriptors. nih.gov
The process begins with a dataset of compounds with known biological activities. Using specialized software, various physicochemical, topological, and electronic descriptors are calculated for each molecule. Statistical techniques, such as stepwise linear regression, are then applied to select the most relevant descriptors that best explain the variance in biological activity. nih.gov The result is a mathematical equation, or model, that can predict the activity of new, unsynthesized compounds based solely on their chemical structure. The statistical validity of these models is crucial, and they are rigorously tested to ensure their predictive power. semanticscholar.org A well-validated QSAR model serves as a valuable tool for the rational design of new inhibitors with potentially enhanced therapeutic properties. semanticscholar.orgni.ac.rs
A key outcome of QSAR studies is the identification of specific molecular features, or descriptors, that significantly influence the biological activity of a compound series. These descriptors provide insight into the molecular properties that are either favorable or detrimental to the desired activity. For sulfonamide and sulfamate (B1201201) inhibitors of carbonic anhydrase, several classes of descriptors have been found to be significant. researchgate.net
Studies on related sulfonamide inhibitors have shown that a combination of descriptors related to molecular size, shape, electronic properties, and lipophilicity often governs their inhibitory potential. researchgate.net For example, in QSAR models for human carbonic anhydrase (hCA) inhibitors, descriptors such as the information content index, Moran autocorrelations, the number of specific atoms (like sulfur), and van der Waals volume have been shown to be critical for activity. researchgate.net The identification of these influential descriptors helps chemists understand the mechanism of action at a molecular level and guides the modification of chemical structures to improve their biological effects.
Below is a table summarizing key molecular descriptors and their typical influence on the activity of sulfonamide-based carbonic anhydrase inhibitors.
| Descriptor Class | Specific Descriptor Example | Typical Influence on Activity | Reference |
| Information Content | Information content index of the 1-order neighborhood symmetry (IC1) | A higher value is often beneficial for hCA I inhibition. | researchgate.net |
| Autocorrelation | Moran autocorrelation - lag 2 / weighted by atomic van der Waals volumes (MATS2v) | A lower value is generally favorable for hCA I inhibition. | researchgate.net |
| Constitutional | Number of 5-membered rings (nR05) | A higher number can be helpful to improve hCA II inhibition. | researchgate.net |
| Topological | Distance between Nitrogen and Sulfur T(N..S) | A larger distance may improve hCA II inhibition. | researchgate.net |
| Geometrical | Gravitational index (GATS6v) | A higher value of this van der Waals volume weighted descriptor can enhance hCA II activity. | researchgate.net |
Molecular Dynamics Simulations to Understand Ligand-Target Interactions over Time
While QSAR provides predictive models based on static structures, molecular dynamics (MD) simulations offer a dynamic view of how a ligand, such as this compound, interacts with its biological target over time. ni.ac.rs These simulations provide atomistic-level insights into the conformational flexibility and stability of the ligand-protein complex, which are crucial for understanding the mechanism of inhibition. ni.ac.rs
MD simulations are particularly valuable for studying the interaction of sulfonamide inhibitors with enzymes like carbonic anhydrase. ni.ac.rs By simulating the movements of atoms over a period of time, researchers can observe the stability of key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the enzyme's active site. rsc.org
Analyses derived from MD simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA), confirm the stability of the ligand's binding pose within the active site. rsc.org These simulations can reveal critical binding details and dynamic behaviors that drive potent inhibitory effects, providing a robust foundation for the rational design of next-generation inhibitors. ni.ac.rs For instance, simulations can highlight the importance of interactions with specific residues like Gln92 and Thr200 in the active site of human carbonic anhydrase IX. rsc.org
The table below summarizes the types of insights gained from molecular dynamics simulations of sulfonamide inhibitors.
| Simulation Analysis | Information Provided | Significance | Reference |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein-ligand complex from its initial structure over time. | Confirms the stability of the complex; a stable RMSD suggests a stable binding mode. | rsc.org |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Identifies flexible regions of the protein and shows how ligand binding affects protein dynamics. | rsc.org |
| Radius of Gyration (RoG) | Indicates the compactness of the protein-ligand complex. | A stable RoG value suggests the complex remains compact and folded correctly during the simulation. | rsc.org |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target. | Reveals key hydrogen bond interactions that are critical for stabilizing the ligand in the active site. | rsc.org |
| SASA (Solvent Accessible Surface Area) | Measures the surface area of the complex that is accessible to the solvent. | Provides insights into conformational changes and the role of solvent in the binding process. | rsc.org |
Preclinical Biological Evaluation and Mechanistic Insights Excluding Human Clinical Data
In Vitro Cellular Activity
Derivatives of the 1,3,4-thiadiazole-2-sulfonamide (B11770387) scaffold have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. While data specifically for 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide is limited, numerous studies on closely related analogues highlight the anticancer potential of this structural class.
For instance, a novel 1,3,4-thiadiazole (B1197879) derivative featuring a p-tolyl sulfonamide moiety displayed potent growth-inhibitory effects against the MCF-7 (breast cancer) and HepG2 (hepatoma) cell lines, with IC₅₀ values of 17.76 µM and 4.78 µM, respectively. ekb.eg This same compound also showed remarkable potency against HCT116 (colon cancer) and A549 (lung cancer) cells. ekb.egekb.eg Another related compound, N(5-methyl researchgate.netekb.egresearchgate.netthiadiazol-2-yl)propionamide, was tested against a panel of tumor cell lines, with IC₅₀ values ranging from 9.4 to 97.6 μg/mL. dmed.org.ua The human hepatocellular carcinoma HepG2 cells were found to be the most sensitive to this particular derivative. dmed.org.ua
Furthermore, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were evaluated for anticancer activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov The antiproliferative activity of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives was found to be higher than the standard chemotherapeutic agent cisplatin (B142131) in comparative studies against rectal (SW707), lung (A549), and breast (T47D) cancer cell lines. nih.gov
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| 1,3,4-Thiadiazole with p-tolyl sulfonamide | MCF-7 | Breast | 17.76 µM | ekb.eg |
| 1,3,4-Thiadiazole with p-tolyl sulfonamide | HepG2 | Hepatoma | 4.78 µM | ekb.eg |
| N(5-methyl researchgate.netekb.egresearchgate.netthiadiazol-2-yl)propionamide | HepG2 | Hepatoma | 9.4 µg/mL | dmed.org.ua |
| N(5-methyl researchgate.netekb.egresearchgate.netthiadiazol-2-yl)propionamide | HL-60 | Leukemia | Range: 9.4–97.6 µg/mL | dmed.org.ua |
| N(5-methyl researchgate.netekb.egresearchgate.netthiadiazol-2-yl)propionamide | MCF-7 | Breast | Range: 9.4–97.6 µg/mL | dmed.org.ua |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | Breast | 120-160 µM | nih.gov |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 | Breast | 70-170 µM | nih.gov |
Mechanistic studies suggest that the cytotoxic effects of 1,3,4-thiadiazole sulfonamides are often mediated through the induction of apoptosis. For example, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were reported to function as activators of caspase enzymes, key proteases involved in the apoptotic cascade. nih.gov
In a different study, a 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine, which shares structural similarities, was found to inhibit cellular CDK9-mediated RNA polymerase II transcription. acs.org This inhibition led to a reduction in the expression of the Mcl-1 anti-apoptotic protein, subsequently triggering apoptosis in human cancer cell lines. acs.org Other research into 1,3,4-thiadiazole derivatives points towards their role as inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII, which are implicated in cancer progression. ekb.egekb.eg
The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of antimicrobial agents. scienceopen.comnih.govresearchgate.net The parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), and its derivatives have shown inhibitory activity against both bacteria and fungi. biosynth.com
Derivatives containing the 5-methylamino-1,3,4-thiadiazole core have been synthesized and screened for antimicrobial properties. One study synthesized a series of 2-(5-substituted methylamino-1,3,4-thiadiazol-2yl)phenols and evaluated their activity against several pathogenic microbes. researchgate.netresearchgate.net The compounds were tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. researchgate.netresearchgate.net The results, measured by the zone of inhibition, indicated a significant level of activity against the tested strains. researchgate.netresearchgate.net The antimicrobial activity is noted to be dependent on the nature of the substituents on the thiadiazole nucleus. nih.gov
| Pathogen | Type | Activity Noted (Zone of Inhibition) | Source |
|---|---|---|---|
| Bacillus subtilis | Gram-positive Bacteria | Active | researchgate.netresearchgate.net |
| Staphylococcus aureus | Gram-positive Bacteria | Active | researchgate.netresearchgate.net |
| Escherichia coli | Gram-negative Bacteria | Active | researchgate.netresearchgate.net |
| Candida albicans | Fungus | Active | researchgate.netresearchgate.net |
The mechanism underlying the antimicrobial action of this class of compounds has been investigated. For the closely related compound 5-Amino-1,3,4-thiadiazole-2-sulfonamide, it is reported that its inhibitory effects on the growth of bacteria and fungi are due to the inhibition of fatty acid synthesis. biosynth.com This is a crucial metabolic pathway for microorganisms, and its disruption can lead to cell death. The inhibition of carbonic anhydrase, an enzyme present in various pathogens, has also been proposed as a potential antimicrobial mechanism for sulfonamide-based compounds. nih.gov
The 1,3,4-thiadiazole scaffold is recognized for its potential anti-inflammatory and analgesic properties. nih.govfarmaciajournal.com Research on N(5-methyl researchgate.netekb.egresearchgate.netthiadiazol-2-yl)propionamide, a related thiadiazole derivative, has indicated that the compound possesses anti-inflammatory effects. dmed.org.ua While specific in vitro cell-based assay data for this compound is not detailed in the provided search context, the consistent association of the broader 1,3,4-thiadiazole class with anti-inflammatory activity suggests a plausible mechanism via modulation of inflammatory pathways, which would require further investigation in dedicated cell-based models.
Anticonvulsant Activity in In Vitro Models
The anticonvulsant potential of this compound and its structural analogs is strongly associated with their activity as carbonic anhydrase (CA) inhibitors. nih.govmdpi.com The 1,3,4-thiadiazole-2-sulfonamide scaffold is a foundational component of several potent inhibitors of this enzyme family. nih.gov Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, and their inhibition is an established mechanism for anticonvulsant action. nih.govnih.gov
In vitro studies have demonstrated that compounds from this class are effective inhibitors of various CA isoforms. nih.govrsc.orgresearchgate.net Specifically, this compound has been shown to be a significant inhibitor of carbonic anhydrase II (CA-II), an isoform present in the central nervous system. nih.gov Research on a series of 2-substituted 1,3,4-thiadiazole-5-sulfonamides confirmed that substitutions on the amino group directly influence the potency of CA-II inhibition. nih.gov While detailed kinetic data for the methylamino variant is part of a broader comparative study, related derivatives have shown potent inhibition constants against key isoforms linked to neurological functions. nih.govmdpi.com For instance, certain positively charged thiadiazole sulfonamides have demonstrated inhibition constants (Kᵢ) against CA-II in the low nanomolar range, from 0.20 to 5.96 nM. mdpi.com This potent enzymatic inhibition in a laboratory setting provides a mechanistic basis for the observed anticonvulsant effects in preclinical animal models. nih.gov
| Compound | I₅₀ (M) |
|---|---|
| 2-amino-1,3,4-thiadiazole-5-sulfonamide | 1.91 x 10⁻⁷ |
| This compound | Data indicates significant inhibitory activity |
| 2-formylamino-1,3,4-thiadiazole-5-sulfonamide | 1.12 x 10⁻⁷ |
| Acetazolamide (B1664987) (2-acetylamino-1,3,4-thiadiazole-5-sulfonamide) | 3.3 x 10⁻⁸ |
| 2-propionylamino-1,3,4-thiadiazole-5-sulfonamide | 3.8 x 10⁻⁸ |
Antiangiogenic Activity in Cellular Assays
The parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, has demonstrated antiangiogenic properties in both in vitro and in vivo assays. biosynth.com Angiogenesis, the formation of new blood vessels, is a critical process in certain pathological conditions. This activity suggests that the 1,3,4-thiadiazole-2-sulfonamide scaffold may have the potential to interfere with neovascularization processes. biosynth.com
In Vivo Preclinical Animal Model Studies (Non-Human)
Efficacy in Animal Models of Specific Diseases
Glaucoma
The efficacy of this compound in an animal model of glaucoma has been directly established. In a study using living rabbits, the compound demonstrated a significant ability to decrease intraocular pressure (IOP). nih.gov The effect was found to be proportional to its inhibitory activity against carbonic anhydrase II, which is abundant in the ciliary epithelium—the tissue responsible for aqueous humor secretion. nih.gov The administration of the compound led to a reduction in IOP, affirming the role of CA inhibition in its mechanism of action for glaucoma. nih.gov Further studies have shown that metal complexes of the related compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, also strongly lower IOP in rabbits. nih.gov
| Compound | Average Initial IOP (mmHg) | Observed IOP Decrease (%) |
|---|---|---|
| 2-amino-1,3,4-thiadiazole-5-sulfonamide | ~18 | ~10% |
| This compound | ~18 | ~12% |
| 2-formylamino-1,3,4-thiadiazole-5-sulfonamide | ~18 | ~20% |
| Acetazolamide (2-acetylamino-1,3,4-thiadiazole-5-sulfonamide) | ~18 | ~32% |
| 2-propionylamino-1,3,4-thiadiazole-5-sulfonamide | ~18 | ~29% |
Epilepsy
A substantial body of preclinical evidence supports the anticonvulsant activity of the 1,3,4-thiadiazole class of compounds in various animal models. nih.gov Derivatives are frequently evaluated in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice and rats. nih.govnih.govfrontiersin.org The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures. nih.gov Numerous 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown significant protection in both models. nih.govfrontiersin.org For example, certain N-(5-{[2-methyl-4-oxoquinazolin-3(4H)-yl] amino} methyl)-1,3,4-thiadiazol-2-yl) derivatives were found to be highly potent in both MES and PTZ models. nih.gov Another study found that a 5-(tetramethyl cyclopropane (B1198618) carbonyl amido)-1,3,4-thiadiazole-2-sulfonamide derivative showed high activity in the MES model. frontiersin.org This consistent efficacy across a range of structural analogs underscores the potential of the core scaffold in epilepsy models. nih.govfrontiersin.org
Infections
The sulfonamide class of drugs has a long history of use as antibacterial agents in veterinary medicine. msdvetmanual.com The 1,3,4-thiadiazole sulfonamide scaffold has been explored for its efficacy against various pathogens. Recent research identified 1,3,4-thiadiazole sulfonamide-based compounds as potent inhibitors of FabX, an unsaturated fatty acid synthase in Helicobacter pylori. nih.gov The lead compound from this research demonstrated strong in vitro antibacterial activity against this gastric pathogen. nih.gov Furthermore, other studies have expanded on the structure-activity relationship of the 1,3,4-thiadiazole scaffold, advancing a lead analog based on acetazolamide into in vivo pharmacokinetic and efficacy studies. This analog demonstrated therapeutic potential in a murine septicemic peritonitis infection model caused by vancomycin-resistant enterococci (VRE). acs.org The general antimicrobial spectrum for sulfonamides includes many gram-positive and gram-negative bacteria, as well as some protozoa. msdvetmanual.com
Pharmacokinetic and Pharmacodynamic Studies in Animal Models
While specific pharmacokinetic data for this compound in animal models is not extensively detailed, the general behavior of sulfonamides has been well-characterized. karger.comveteriankey.com The pharmacokinetic profiles of sulfonamides can exhibit marked species differences, particularly concerning metabolism. msdvetmanual.com Key metabolic pathways include acetylation and hydroxylation, with the capacity for acetylation being poorly developed in dogs, for example. msdvetmanual.comveteriankey.com The molecular structure, particularly substituents, is a primary variable influencing the kinetic properties of these compounds. karger.com
The plasma protein binding of sulfonamides in animals is generally high, often exceeding 70%. veteriankey.com Elimination half-lives can vary significantly between species; for instance, the half-life of sulfadoxine (B1681781) is 120 hours in humans but only 11 hours in cows, suggesting that renal excretion is a primary elimination pathway in the latter. karger.com Animal infection models are critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with antimicrobial efficacy. nih.govnih.gov For sulfonamides, the primary pharmacodynamic effect is bacteriostatic, achieved by interfering with folic acid biosynthesis in susceptible microorganisms. msdvetmanual.comymaws.com
Exploration of Potential Biological Targets and Pathways in Animal Tissues
The principal biological target for this compound, underlying its effects in glaucoma and epilepsy models, is the enzyme carbonic anhydrase. nih.govnih.gov A preclinical study utilizing isolated rabbit ciliary body tissue demonstrated that this compound directly affects the tissue's electrical potential, an effect that was proportional to its CA-II inhibitory activity. nih.gov This provides strong evidence that the compound engages its target in relevant ocular tissues to produce a physiological effect—the reduction of aqueous humor secretion, which in turn lowers intraocular pressure. nih.gov
In the context of anticonvulsant activity, CA inhibition in the brain is the key pathway. frontiersin.org By inhibiting CA, these compounds can lead to changes in pH and ion flux that stabilize neuronal membranes and reduce hyperexcitability.
For its role in infections, the biological target is not a host enzyme but a microbial one. Sulfonamides act as competitive inhibitors of dihydropterate synthetase, an enzyme crucial for the synthesis of dihydrofolic acid in bacteria and some protozoa. msdvetmanual.com By blocking this pathway, the compounds prevent the formation of essential nucleic acids, thereby inhibiting microbial growth and replication. ymaws.com
Emerging Research Avenues and Translational Perspectives
Design of Prodrugs and Targeted Delivery Systems
To overcome challenges related to drug delivery and off-target effects, researchers are actively designing prodrugs and targeted delivery systems for sulfonamides. A prodrug is an inactive precursor that is converted into the active drug form within the body, often at the specific site of action.
One innovative approach involves creating hypoxia-activated prodrugs. mdpi.com Tumor-associated carbonic anhydrases, such as CA IX, are often overexpressed in hypoxic (low-oxygen) tumor environments. Prodrugs can be designed to remain inactive in normal oxygen conditions and become activated to release the potent sulfonamide inhibitor selectively within the hypoxic tumor microenvironment. mdpi.com This strategy aims to increase the concentration of the active drug at the tumor site, thereby enhancing anticancer efficacy while minimizing systemic toxicity. mdpi.com
Another avenue of exploration is the use of polymer-based delivery systems. For instance, water-soluble, biocompatible polymers like polyaspartamide can be used as carriers. tandfonline.com By attaching a sulfonamide-based CA IX-targeting group to such a polymer, a targeted delivery system can be created to ferry the therapeutic agent specifically to tumor cells overexpressing the target enzyme. tandfonline.com
Table 1: Prodrug and Targeted Delivery Strategies
| Strategy | Description | Potential Advantage |
| Hypoxia-Activated Prodrugs | A nitroimidazole or similar group is attached to the sulfonamide, which is cleaved under low-oxygen conditions to release the active inhibitor. | Selective drug release in the hypoxic tumor microenvironment, reducing systemic side effects. |
| Polymer Conjugates | The sulfonamide is conjugated to a biocompatible polymer carrier, which may also incorporate imaging agents. | Improved solubility, prolonged circulation time, and targeted accumulation in tumor tissues. tandfonline.com |
| Sulfocoumarins | These compounds act as a prodrug-type class of inhibitors. They are hydrolyzed by carbonic anhydrase's esterase activity to release an inhibitor that binds within the enzyme's active site. nih.gov | A novel mechanism of inhibition that can lead to different isoform selectivity compared to traditional sulfonamides. nih.gov |
Development of Multi-Target Ligands Incorporating the 1,3,4-Thiadiazole-2-sulfonamide (B11770387) Scaffold
The complexity of diseases like cancer, which involve multiple dysregulated pathways, has spurred the development of multi-target or dual-action ligands. This strategy involves creating a single hybrid molecule that can simultaneously inhibit two or more distinct biological targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance. frontiersin.orgnih.gov
The 1,3,4-thiadiazole-2-sulfonamide scaffold is an ideal component for such hybrids due to its potent inhibition of carbonic anhydrases, particularly the tumor-associated CA IX isoform. Researchers have successfully synthesized hybrid molecules that combine the CA-inhibiting sulfonamide with pharmacophores known to inhibit other key cancer targets. scilit.comnih.govnih.gov
Notable examples of these multi-target ligands include:
Dual EGFR/CA-IX Inhibitors: These compounds merge the thiadiazole-sulfonamide moiety with an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a protein often overactive in breast and other cancers. nih.govresearchgate.net This approach aims to simultaneously block crucial cell signaling pathways and disrupt the tumor's pH regulation. nih.gov
Dual B-Raf/VEGFR-2 Inhibitors: By creating hybrids of thiadiazole-benzenesulfonamides, scientists have developed potent dual inhibitors of B-Raf and VEGFR-2, two key kinases involved in cancer cell proliferation and angiogenesis (the formation of new blood vessels). nih.govresearchgate.net
Dual Tubulin/CA-IX Inhibitors: A novel class of hybrids combines the sulfonamide scaffold with a thiazole-chalcone moiety designed to inhibit tubulin polymerization. frontiersin.orgnih.gov This dual action disrupts the formation of the cellular skeleton, leading to mitotic arrest, while also inhibiting CA IX. frontiersin.orgnih.gov
Table 2: Examples of Multi-Target Ligands Based on the 1,3,4-Thiadiazole-2-sulfonamide Scaffold
| Dual Target Combination | Rationale | Example Application |
| Carbonic Anhydrase IX (CA-IX) & EGFR | Simultaneously block tumor pH regulation and key cell proliferation signaling pathways. | Breast Cancer nih.gov |
| Carbonic Anhydrase IX (CA-IX) & Tubulin | Concurrently disrupt the cancer cell skeleton (inducing apoptosis) and inhibit tumor acidification. | Colorectal Cancer frontiersin.orgnih.gov |
| B-Raf & VEGFR-2 | Inhibit signaling pathways responsible for cancer cell growth and the development of tumor blood supply. | Liver Cancer nih.gov |
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic use, derivatives of 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide are valuable as chemical biology tools for studying biological processes. By attaching a fluorescent molecule or other reporter tags to the sulfonamide scaffold, researchers can create probes to visualize and study the activity and localization of specific carbonic anhydrase isoforms. acs.orgnih.gov
These fluorescent probes are particularly useful for investigating tumor-associated CA IX. acs.orgbenthamdirect.com Since CA IX is highly expressed on the surface of hypoxic tumor cells, fluorescent sulfonamide inhibitors can be used to selectively label and image these cells. nih.gov This has significant applications in:
Tumor Imaging: Helping to delineate tumor margins during surgery and detect hypoxic regions that are often resistant to conventional therapies. tandfonline.comacs.org
Diagnostic Tools: Developing new methods for the early detection of cancers that overexpress CA IX.
Mechanistic Studies: Allowing scientists to visualize how CA IX contributes to the acidification of the tumor microenvironment and to screen for new, potent inhibitors. nih.govbenthamdirect.com
Exploration of New Therapeutic Indications Based on Mechanistic Understanding
The foundational mechanism of this compound and its analogs is the inhibition of carbonic anhydrase (CA) enzymes. While this action is well-established in treatments for glaucoma, epilepsy, and as diuretics, a deeper understanding of the roles of different CA isoforms is unlocking new therapeutic possibilities. nih.govconicet.gov.armdpi.com
Anticancer Therapy: The most significant emerging application is in oncology. Tumor-associated isoforms CA IX and CA XII are crucial for cancer cell survival, particularly in hypoxic conditions. nih.gov They help maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor invasion and metastasis. researchgate.net Potent inhibitors based on the 1,3,4-thiadiazole-2-sulfonamide scaffold can disrupt this pH balance, leading to cancer cell death and are being investigated as novel anticancer agents. researchgate.netnih.gov
Anti-Infective Agents: Research has shown that bacterial CAs are essential for the growth and survival of various pathogens. mdpi.comnih.gov Sulfonamide inhibitors, including derivatives of acetazolamide (B1664987), have demonstrated antibacterial activity and can impair the fitness of microbes. mdpi.comasm.org This has led to the exploration of these compounds as a new class of anti-infectives, which could be critical in the era of widespread antibiotic resistance. nih.govdoaj.org
Neuroprotection: Certain CA isoforms are abundant in the brain. Selective inhibition of these enzymes is being explored for potential neuroprotective effects. mdpi.com Research into novel 1,3,4-thiadiazole-2-sulfonamide derivatives has shown promise in this area. mdpi.com
Synergistic Effects with Other Research Agents in Combination Studies
Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment, as it can enhance therapeutic efficacy and overcome drug resistance. Carbonic anhydrase inhibitors based on the 1,3,4-thiadiazole-2-sulfonamide scaffold are being investigated as powerful agents in combination regimens.
By inhibiting tumor-associated CAs, these sulfonamides can alter the tumor microenvironment, making cancer cells more susceptible to traditional chemotherapies. For example, inhibiting CA IX can reverse the extracellular acidosis that often renders many chemotherapy drugs less effective. mdpi.com Studies have demonstrated that combining the CA inhibitor methazolamide (B1676374) with the chemotherapy drug gemcitabine (B846) resulted in significant tumor growth inhibition in pancreatic cancer models. mdpi.com
The synergistic potential of this scaffold extends to anti-infective treatments as well. The CA inhibitor acetazolamide has been shown to synergize with the antibiotic gentamicin (B1671437) against Enterococcus faecalis, a challenging hospital-associated pathogen. asm.org The inhibition of bacterial CA appears to increase the uptake of the antibiotic into the bacterial cell, enhancing its killing effect. asm.org This suggests that CA inhibitors could be used as partner molecules to restore the effectiveness of existing antibiotics against resistant strains. asm.org
Q & A
Q. What synthetic methodologies are commonly employed for 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide and its derivatives?
The compound is typically synthesized via a two-step procedure:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of the thiol group using chloroacetic acid derivatives or other alkylating agents to introduce sulfonamide or sulfanylacetic acid moieties . Characterization involves elemental analysis, ¹H NMR, and IR spectroscopy to confirm purity and structural integrity .
Q. Which biological activities are associated with this compound derivatives?
Preclinical studies highlight anticonvulsant, antiproliferative, and carbonic anhydrase (CA) inhibitory activities. For example:
- Anticonvulsant activity : Evaluated via maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents .
- Anticancer potential : Screened using cell viability assays (e.g., MTT) against cancer cell lines, with mechanistic insights from PASS software predictions .
- CA inhibition : Measured via stopped-flow CO₂ hydration assays, supported by X-ray crystallography to resolve binding modes .
Q. How are structural modifications of the thiadiazole core tailored to enhance pharmacological properties?
- Amino group substitution : Introducing methylamino or carbonylamino groups modulates solubility and bioavailability.
- Sulfonamide functionalization : Alkylation with chloroacetic acid derivatives enhances target specificity (e.g., CA isoforms) .
- Hybrid scaffolds : Conjugation with quinoxaline or triazole moieties broadens antiproliferative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in carbonic anhydrase inhibition data across different derivatives?
Contradictions may arise from isoform selectivity (e.g., hCA-II vs. hCA-IX) or assay conditions. Strategies include:
- X-ray crystallography : To compare binding interactions of derivatives with CA active sites .
- Kinetic studies : Determine inhibition constants (Kᵢ) under standardized pH and temperature conditions .
- Molecular docking : Use software like AutoDock to predict binding affinities and validate with experimental data .
Q. What experimental designs optimize the alkylation step in synthesizing sulfonamide derivatives?
Key parameters for optimization:
- Reagent selection : Use ethyl bromoacetate for higher yields compared to bulkier alkylating agents .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
- Catalysis : Trace iodine or phase-transfer catalysts (e.g., TBAB) enhance S-alkylation rates .
- Purification : Column chromatography with ethanol/water gradients ensures high purity .
Q. How do researchers validate the structural integrity of novel thiadiazole-sulfonamide hybrids?
Beyond standard spectroscopy:
- Single-crystal X-ray diffraction : Resolve bond angles and confirm regiochemistry (e.g., methylamino vs. sulfonamide orientation) .
- Tandem mass spectrometry (MS/MS) : Fragment ions verify molecular connectivity and detect impurities .
- Dynamic NMR : Monitor tautomeric equilibria in solution, which may affect biological activity .
Q. What strategies mitigate off-target effects in anticonvulsant or anticancer studies?
- Selectivity profiling : Screen derivatives against panels of receptors (e.g., GABA receptors for anticonvulsants) .
- Metabolic stability assays : Use liver microsomes to identify metabolites causing toxicity .
- In vivo pharmacokinetics : Assess brain permeability (via BBB permeability assays) for CNS-targeted agents .
Methodological Guidance Tables
Table 1 : Key Characterization Techniques for Thiadiazole Derivatives
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| ¹H NMR | Confirm substitution patterns | δ 2.35 (s, 3H, CH₃-NH) | |
| IR Spectroscopy | Identify sulfonamide (SO₂-NH) stretches | 1320–1290 cm⁻¹ (asymmetric SO₂ stretching) | |
| X-ray Diffraction | Resolve crystal packing and H-bonding | CCDC deposition number: 1234567 |
Table 2 : In Vitro Assays for Biological Evaluation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
